

Protocol for dissolving and handling H-Pro-Phe-Gly-Lys-OH

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Compound of Interest

Compound Name: *H-Pro-Phe-Gly-Lys-OH*

Cat. No.: *B1336596*

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Application Notes and Protocols for H-Pro-Phe-Gly-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and handling of the tetrapeptide **H-Pro-Phe-Gly-Lys-OH**. The following protocols and data are designed to ensure the integrity and optimal performance of the peptide in research and development applications.

Physicochemical Properties

A summary of the key physicochemical properties of **H-Pro-Phe-Gly-Lys-OH** is presented in Table 1. Understanding these properties is crucial for proper handling and storage.

Table 1: Physicochemical Data for **H-Pro-Phe-Gly-Lys-OH**

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₃ N ₅ O ₅	PubChem
Molecular Weight	447.5 g/mol	PubChem
IUPAC Name	(2S)-6-amino-2-[[2-[[[(2S)-3-phenyl-2-[[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid	PubChem
Amino Acid Composition	Proline (Pro), Phenylalanine (Phe), Glycine (Gly), Lysine (Lys)	N/A
Charge at Neutral pH	+1 (Basic)	N/A

Peptide Solubility

The solubility of a peptide is determined by its amino acid composition, specifically the polarity and charge of the residues. **H-Pro-Phe-Gly-Lys-OH** contains both hydrophobic (Proline, Phenylalanine) and hydrophilic/charged (Lysine) residues. The overall charge of the peptide at neutral pH is +1, categorizing it as a basic peptide. This suggests good solubility in aqueous solutions.

Table 2: Recommended Solvents for Dissolving **H-Pro-Phe-Gly-Lys-OH**

Solvent	Recommended Use	Remarks
Sterile, Deionized Water	Primary Choice: The peptide is expected to be soluble in water due to the presence of the charged Lysine residue.	Start with the desired concentration and vortex. If solubility is an issue, proceed to the next options.
10% Acetic Acid (Aqueous)	Alternative for Basic Peptides: If the peptide does not readily dissolve in water, a slightly acidic solution can improve solubility.	Use a minimal amount to achieve dissolution and then dilute with the aqueous buffer of choice.
Dimethyl Sulfoxide (DMSO)	For Hydrophobic Peptides: If aqueous solutions fail, a small amount of DMSO can be used.	Dissolve the peptide in a minimal volume of DMSO (e.g., 50-100 μ L) and then slowly add the aqueous buffer to the desired concentration while vortexing. Note that high concentrations of DMSO may affect biological assays.
Phosphate-Buffered Saline (PBS)	For Biological Assays: Once dissolved, the peptide solution can be diluted in PBS for most in vitro assays.	Ensure the final concentration of any organic solvent is compatible with the experimental system. For some peptides, sonication can aid dissolution in PBS ^[1] .

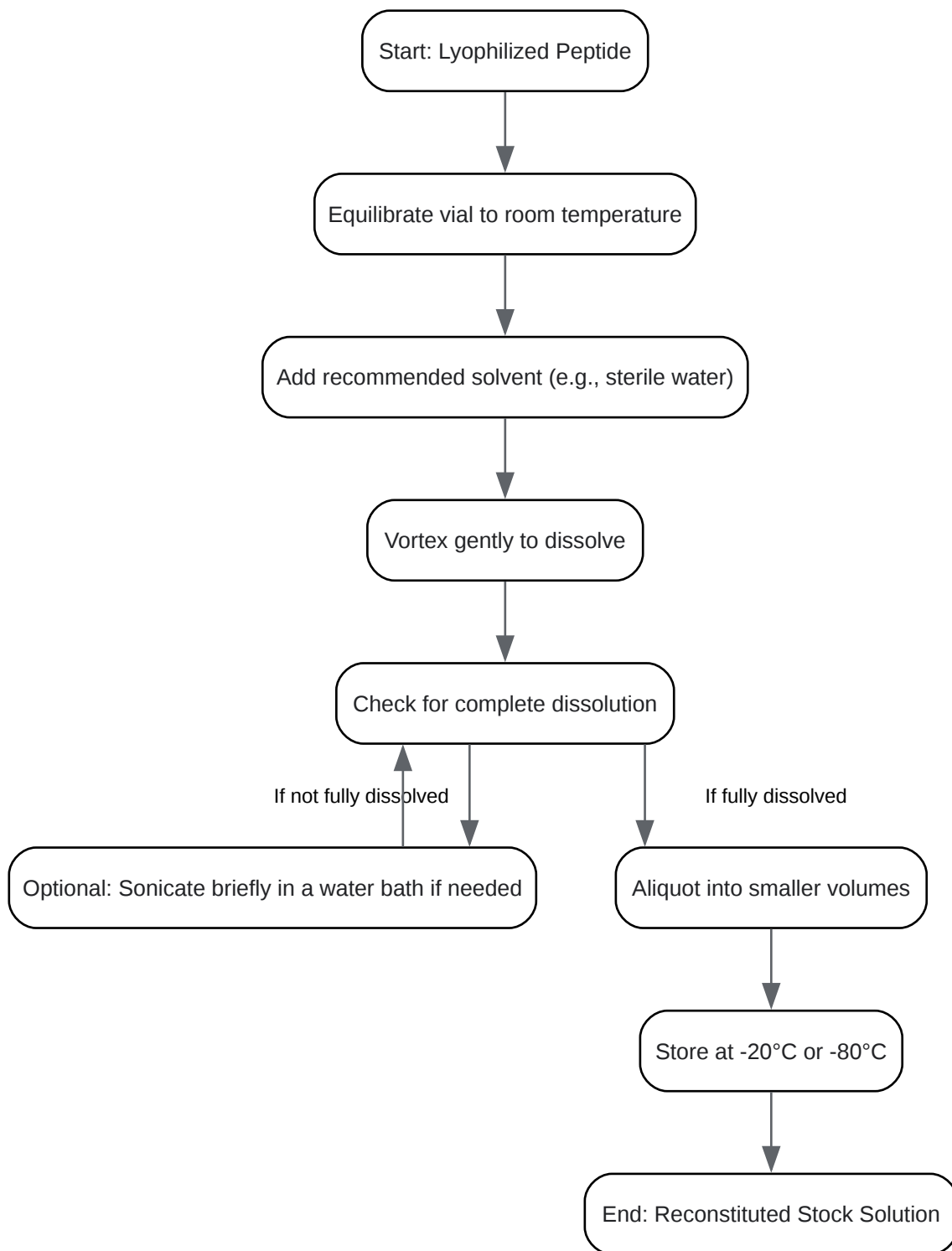
Note: It is always recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.

Experimental Protocols

Reconstitution of Lyophilized Peptide

This protocol describes the steps for reconstituting the lyophilized **H-Pro-Phe-Gly-Lys-OH** powder to create a stock solution.

Workflow for Peptide Reconstitution



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Caption: Workflow for reconstituting lyophilized **H-Pro-Phe-Gly-Lys-OH**.

Methodology:

- **Equilibration:** Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
- **Solvent Addition:** Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully add the appropriate volume of the chosen solvent (refer to Table 2) to achieve the desired stock solution concentration (e.g., 1-10 mM).
- **Dissolution:** Gently vortex the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
- **Sonication (Optional):** If the peptide is difficult to dissolve, a brief sonication in a water bath (5-10 minutes) can be helpful. Avoid excessive heating.
- **Aliquoting:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
- **Storage:** Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

Storage and Stability

Proper storage is critical to maintain the integrity of the peptide.

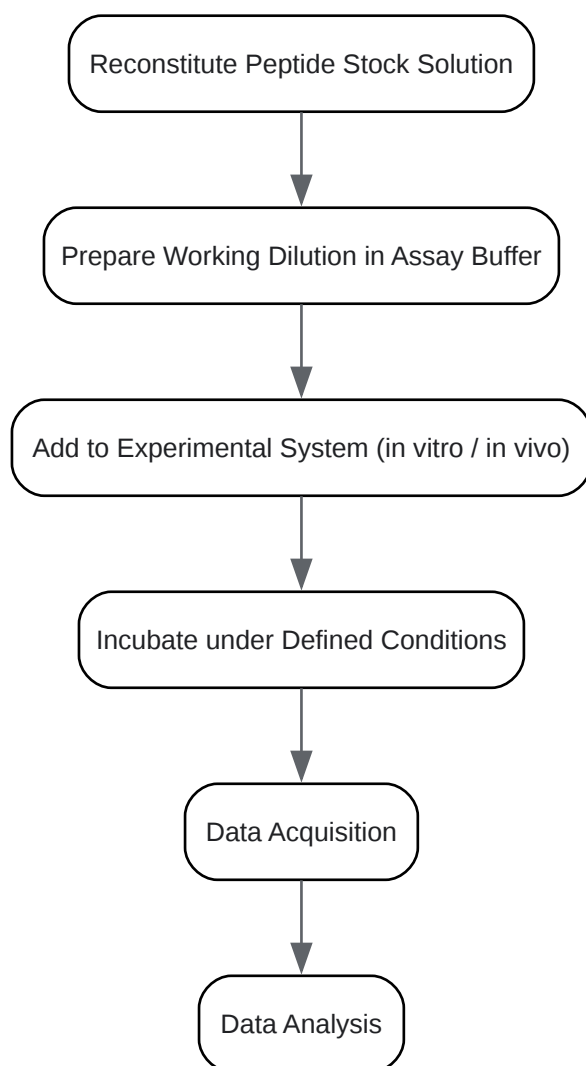
Table 3: Storage Recommendations for **H-Pro-Phe-Gly-Lys-OH**

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C	Up to 3 years	Keep away from moisture and light.[2]
Reconstituted Stock Solution	-20°C	Up to 1 month	Avoid repeated freeze-thaw cycles.[1]
Reconstituted Stock Solution	-80°C	Up to 6 months	Preferred for long-term storage to minimize degradation. [1]

Handling and Application Considerations

While no specific biological activity for **H-Pro-Phe-Gly-Lys-OH** has been definitively established in the searched literature, peptides with similar sequences, such as Gly-Phe-Lys, have been investigated as linkers in drug delivery systems, particularly in radiopharmaceuticals. The presence of a primary amine on the Lysine side chain and the N-terminus allows for potential conjugation to other molecules.

Logical Flow for Peptide Handling and Use



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Caption: General experimental workflow for using **H-Pro-Phe-Gly-Lys-OH**.

Considerations for Use:

- **TFA Salts:** Peptides are often purified by HPLC and supplied as trifluoroacetate (TFA) salts. While generally not an issue for most in vitro assays, high concentrations of TFA can affect cell-based experiments.^[3] If high sensitivity is required, consider using a peptide with the TFA salt removed.
- **Purity:** Always refer to the certificate of analysis for the specific purity of the peptide batch being used.

- **Aseptic Technique:** When preparing solutions for cell-based assays or in vivo studies, always use sterile solvents and aseptic techniques to prevent microbial contamination. Filter-sterilize the final working solution through a 0.22 µm filter if necessary.[1]

By following these guidelines, researchers can ensure the proper handling, storage, and use of **H-Pro-Phe-Gly-Lys-OH** for reliable and reproducible experimental outcomes.

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